molecular formula C10H10F3NO3S B13118654 N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide

N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide

Cat. No.: B13118654
M. Wt: 281.25 g/mol
InChI Key: VPTWSICQDSFZDQ-UHFFFAOYSA-N
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Description

N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide typically involves the reaction of 4-aminobenzeneethanesulfonamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzeneethanesulfonamide and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

    Automated Purification: Industrial purification methods include automated chromatography and crystallization units to ensure high throughput and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of corresponding sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
  • 2,2,2-Trifluoro-N-(4-[4-[(trifluoroacetyl)amino]benzoyl]phenyl)acetamide

Uniqueness

N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is unique due to its specific trifluoromethyl and ethanesulfonamide groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C10H10F3NO3S

Molecular Weight

281.25 g/mol

IUPAC Name

N-[4-(2,2,2-trifluoroacetyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C10H10F3NO3S/c1-2-18(16,17)14-8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

VPTWSICQDSFZDQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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